Cas no 1805127-70-1 (2-Amino-4-chloro-6-(trifluoromethyl)benzaldehyde)

2-Amino-4-chloro-6-(trifluoromethyl)benzaldehyde is a fluorinated benzaldehyde derivative with significant utility in organic synthesis and pharmaceutical applications. Its structure, featuring an amino group, chloro substituent, and trifluoromethyl group, provides a versatile scaffold for constructing complex molecules. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug discovery. The aldehyde functionality allows for further derivatization via condensation or nucleophilic addition reactions. This compound is particularly useful in the synthesis of heterocycles and agrochemical intermediates. High purity grades ensure consistent reactivity, while its well-defined structure supports precise modifications in medicinal chemistry and material science research.
2-Amino-4-chloro-6-(trifluoromethyl)benzaldehyde structure
1805127-70-1 structure
Product name:2-Amino-4-chloro-6-(trifluoromethyl)benzaldehyde
CAS No:1805127-70-1
MF:C8H5ClF3NO
MW:223.579611539841
CID:4964149

2-Amino-4-chloro-6-(trifluoromethyl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-4-chloro-6-(trifluoromethyl)benzaldehyde
    • Inchi: 1S/C8H5ClF3NO/c9-4-1-6(8(10,11)12)5(3-14)7(13)2-4/h1-3H,13H2
    • InChI Key: HXQOMKOVMMPGRY-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(C=O)=C(C(F)(F)F)C=1)N

Computed Properties

  • Exact Mass: 223.0011760 g/mol
  • Monoisotopic Mass: 223.0011760 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 223.58
  • XLogP3: 2.8
  • Topological Polar Surface Area: 43.1

2-Amino-4-chloro-6-(trifluoromethyl)benzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A014000594-500mg
2-Amino-4-chloro-6-(trifluoromethyl)benzaldehyde
1805127-70-1 97%
500mg
823.15 USD 2021-06-22
Alichem
A014000594-250mg
2-Amino-4-chloro-6-(trifluoromethyl)benzaldehyde
1805127-70-1 97%
250mg
499.20 USD 2021-06-22
Alichem
A014000594-1g
2-Amino-4-chloro-6-(trifluoromethyl)benzaldehyde
1805127-70-1 97%
1g
1,460.20 USD 2021-06-22

2-Amino-4-chloro-6-(trifluoromethyl)benzaldehyde Related Literature

Additional information on 2-Amino-4-chloro-6-(trifluoromethyl)benzaldehyde

Introduction to 2-Amino-4-chloro-6-(trifluoromethyl)benzaldehyde (CAS No. 1805127-70-1) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

2-Amino-4-chloro-6-(trifluoromethyl)benzaldehyde, identified by its CAS number 1805127-70-1, is a versatile aromatic aldehyde that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and promising biological activities. This compound belongs to the class of heterocyclic aromatic aldehydes, characterized by the presence of an amino group, a chloro substituent, and a trifluoromethyl group on a benzene ring, which collectively contribute to its distinct chemical properties and biological relevance.

The structural motif of 2-amino-4-chloro-6-(trifluoromethyl)benzaldehyde makes it an attractive scaffold for the design and synthesis of novel bioactive molecules. The combination of electron-withdrawing and electron-donating groups enhances its reactivity, making it a valuable intermediate in organic synthesis. Specifically, the aldehyde functional group (-CHO) serves as a reactive site for condensation reactions, while the amino group (-NH₂) allows for further derivatization through amide or imine formation. The chloro substituent at the para position relative to the aldehyde group influences electronic distribution, modulating reactivity and binding affinity.

Recent advancements in medicinal chemistry have highlighted the potential of 2-amino-4-chloro-6-(trifluoromethyl)benzaldehyde as a key intermediate in the development of pharmacophores targeting various therapeutic areas. The trifluoromethyl group, known for its ability to enhance metabolic stability and binding affinity, has been extensively studied in drug design. In particular, compounds incorporating this moiety have shown efficacy in inhibiting enzymes involved in inflammatory pathways, making 2-amino-4-chloro-6-(trifluoromethyl)benzaldehyde a candidate for further exploration in anti-inflammatory drug discovery.

In addition to its role in small-molecule drug development, 2-amino-4-chloro-6-(trifluoromethyl)benzaldehyde has found applications in biochemical research. Its ability to participate in Schiff base formation has been exploited in the synthesis of metal chelates with potential catalytic or luminescent properties. Such metal complexes are of interest in bioimaging and diagnostic applications, underscoring the compound's versatility beyond traditional pharmaceutical uses.

Recent studies have also demonstrated the utility of 2-amino-4-chloro-6-(trifluoromethyl)benzaldehyde in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By serving as a precursor for kinase inhibitors, this compound contributes to efforts aimed at modulating these pathways. For instance, derivatives of 2-amino-4-chloro-6-(trifluoromethyl)benzaldehyde have been reported to exhibit inhibitory activity against specific kinases, suggesting their potential as lead compounds for therapeutic intervention.

The synthesis of 2-amino-4-chloro-6-(trifluoromethyl)benzaldehyde can be achieved through multiple routes, each offering distinct advantages depending on scalability and purity requirements. One common approach involves the formylation of appropriately substituted benzene derivatives followed by selective functional group transformations. The introduction of the trifluoromethyl group can be accomplished via metal-catalyzed cross-coupling reactions or direct fluorination techniques, ensuring high regioselectivity and yield.

The pharmacological profile of 2-amino-4-chloro-6-(trifluoromethyl)benzaldehyde has been investigated both in vitro and in vivo. Preliminary studies indicate that this compound exhibits moderate activity against certain bacterial strains, potentially due to its ability to interfere with bacterial metabolic pathways. Furthermore, its interaction with biological targets such as enzymes and receptors has been explored using computational modeling techniques. These studies provide insights into its binding mode and suggest possible mechanisms of action.

The safety profile of 2-amino-4-chloro-6-(trifluoromethyl)benzaldehyde is another critical consideration in its application. While no extensive toxicological data are available at this time, preliminary assays suggest that it exhibits low toxicity at sublethal concentrations. However, further studies are warranted to fully assess its safety margins under various conditions. As with any chemical intermediate used in research or industrial settings, proper handling protocols should be followed to ensure worker safety.

The future prospects for 2-amino-4-chloro-6-(trifluoromethyl)benzaldehyde are promising, particularly as synthetic methodologies continue to evolve and new biological targets are discovered. Its role as a building block for drug discovery is well-established, but emerging applications in materials science and nanotechnology may further expand its utility. For instance, functionalized derivatives could be incorporated into polymers or nanoparticles designed for targeted drug delivery systems.

In conclusion, 2-amino-4-chloro-6-(trifluoromethyl)benzaldehyde (CAS No. 1805127-70-1) represents a valuable compound with diverse applications across multiple scientific disciplines. Its unique structural features make it an ideal candidate for further exploration in medicinal chemistry, biochemical research, and beyond. As our understanding of its properties grows, so too will its potential contributions to science and industry.

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